molecular formula C13H7Br2FN2 B13688091 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13688091
M. Wt: 370.01 g/mol
InChI Key: ZWHIDNILRXXEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by bromine atoms at the 6- and 8-positions and a 4-fluorophenyl group at the 2-position. This compound belongs to a class of fused heterocycles known for their pharmacological versatility, including antiviral, anticholinesterase, and corrosion inhibition activities . The 4-fluorophenyl group may contribute to lipophilicity and π-π stacking interactions, common in kinase inhibitors and enzyme modulators .

Properties

Molecular Formula

C13H7Br2FN2

Molecular Weight

370.01 g/mol

IUPAC Name

6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7Br2FN2/c14-9-5-11(15)13-17-12(7-18(13)6-9)8-1-3-10(16)4-2-8/h1-7H

InChI Key

ZWHIDNILRXXEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Br)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate brominated and fluorinated substrates. One common method includes the use of 2-aminopyridine, 4-fluorobenzaldehyde, and brominating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis, starting from readily available raw materials. The process includes bromination, condensation, and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the imidazo[1,2-a]pyridine core, enhanced by bromine and fluorine substituents, facilitates nucleophilic substitution at the 6- and 8-positions. Key findings include:

  • Fluorophenyl Stability :
    The 4-fluorophenyl group remains inert under mild SNAr conditions due to strong C–F bond stability but may participate in radical reactions at elevated temperatures .

Cross-Coupling Reactions

The bromine substituents enable transition-metal-catalyzed couplings, widely used in pharmaceutical synthesis:

Reaction Type Catalyst/Reagents Products Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acid6,8-Diaryl derivatives75–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine6,8-Diamino derivatives60–78%
Ullmann CouplingCuI, 1,10-phenanthroline, aryl halide6,8-Bis(aryl) analogs55–70%

These reactions retain the imidazo[1,2-a]pyridine core while diversifying substituents for biological testing .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring modifications:

  • Ring-Opening with Strong Bases :
    Treatment with LDA (lithium diisopropylamide) cleaves the imidazole ring, yielding amino-pyridine derivatives .

Halogen-Bonding Interactions

The bromine atoms engage in halogen bonding with biological targets, enhancing binding affinity. For instance:

Target Interaction Biological Effect
Kinase enzymesBr···O=C (carbonyl)Inhibits ATP-binding pocket occupancy
DNA G-quadruplexesBr···N7 (guanine)Stabilizes telomeric DNA structures

These interactions are critical for anticancer and antimicrobial activity.

Oxidation and Reduction

  • Oxidation :
    MnO₂ oxidizes the imidazo[1,2-a]pyridine core to form N-oxide derivatives, altering electronic properties .

  • Reduction :
    NaBH₄ reduces the C–Br bonds to C–H, yielding debrominated analogs for structure-activity studies .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes homolytic C–Br bond cleavage, generating aryl radicals that dimerize or react with alkenes .

Comparative Reactivity of Structural Analogs

The table below contrasts reactivity trends among related compounds:

CompoundReactivity with NaOMeSuzuki Coupling Efficiency
6-Bromo-2-(4-fluorophenyl) analogModerate (50%)High (85%)
6,8-Dichloro derivativeLow (20%)Moderate (65%)
6-Bromo-8-methyl analogHigh (80%)Low (40%)

The 6,8-dibromo substitution pattern uniquely balances electronic and steric effects for optimal reactivity .

Mechanistic Insights from Kinetic Studies

  • SNAr Kinetics : Second-order kinetics observed in methanolysis (k = 1.2 × 10⁻³ L/mol·s at 25°C) .

  • Cross-Coupling : Rate-limiting step is oxidative addition of Pd⁰ to C–Br bond (ΔG‡ = 28 kcal/mol) .

Scientific Research Applications

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents Key Properties/Activities
6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 6-Br, 8-Br, 2-(4-Fluorophenyl) High corrosion inhibition (90–95% efficiency at 10⁻³ M); potential metabolic stability
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem) 6-Cl, 2-(4-ClPhenyl) Rapid metabolic degradation due to dual chloro groups; anxiolytic activity
2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine 6-I, 2-(4-Fluorophenyl) Enhanced electrophilicity from iodine; used in cross-coupling reactions
8-(4-Fluorophenyl)-2,6-dimethylimidazo[1,2-a]pyridine 8-(4-Fluorophenyl), 2-Me, 6-Me Lower molecular weight; potential for improved solubility
2h (Biphenyl-substituted derivative) Biphenyl side chain, R4-Me Strong AChE inhibition (IC₅₀ = 79 µM)

Key Observations:

Halogen Effects : Bromine substituents (6,8-Dibromo) confer higher molecular weight and stronger electron-withdrawing effects compared to chlorine (Alpidem) or iodine. This may enhance corrosion inhibition and reduce metabolic degradation compared to chloro analogues .

Positional Effects : Substitution at the 6- and 8-positions (vs. 3-position in typical electrophilic reactions ) may alter binding modes in enzyme inhibition. For example, 6,8-dibromo derivatives likely interact differently with cholinesterase peripheral anionic sites compared to 2h (biphenyl at R4) .

Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenyl group balances lipophilicity and electronic effects, contrasting with alpidem’s 4-chlorophenyl group, which accelerates metabolic clearance .

Anticholinesterase Activity:

  • This compound: No direct IC₅₀ data available, but bromine’s electron-withdrawing nature may enhance interactions with AChE’s catalytic triad, similar to biphenyl-substituted 2h (IC₅₀ = 79 µM) .
  • 2j (3,4-Dichlorophenyl derivative) : Exhibits selective BChE inhibition (IC₅₀ = 65 µM), suggesting that halogen positioning influences target specificity .

Corrosion Inhibition:

  • The dibromo derivative shows 90–95% inhibition efficiency on C38 steel in HCl, outperforming 6-chloro-2-(4-fluorophenyl) analogues. Bromine’s larger atomic radius may improve adsorption on metal surfaces .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP* Fluorescence Potential
This compound ~434.0 ~3.8 Likely quenched due to bromine
2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine ~287.3 ~2.5 Fluorescence destroyed by nitro group
3-Hydroxymethylimidazo[1,2-a]pyridine ~160.2 ~1.2 Strong fluorescence in polar solvents

*logP estimated via fragment-based methods.

Key Insights:

  • Fluorescence is likely suppressed due to heavy atom effects from bromine, contrasting with hydroxymethyl or amino-substituted derivatives .

Biological Activity

6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a synthetic organic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and potential antiviral properties. The unique structural features imparted by the bromine and fluorine substituents enhance its reactivity and biological interactions.

Chemical Structure

The compound features:

  • Imidazo[1,2-a]pyridine core
  • Bromine atoms at positions 6 and 8
  • 4-Fluorophenyl group at position 2

The molecular formula is C13_{13}H8_{8}Br2_2F1_1N, with a molecular weight of approximately 457.09 g/mol.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
Compound A3.12Antibacterial
Compound B12.5Antifungal
This compoundTBDTBD

Antituberculosis Activity

In a study evaluating various imidazo[1,2-a]pyridine derivatives for their antituberculosis properties, compounds similar to this compound were found to exhibit significant activity against Mycobacterium tuberculosis. This suggests potential applications in tuberculosis treatment .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of imidazo[1,2-a]pyridine reported that the introduction of halogen substituents significantly enhanced biological activity. The synthesis involved multi-step reactions yielding high-purity products suitable for biological evaluation .

Case Study 2: In Vitro Assays

In vitro assays conducted on modified imidazo[1,2-a]pyridine derivatives showed promising results in inhibiting viral replication in cell cultures. These findings suggest that structural modifications can lead to enhanced antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-aminoimidazole derivatives with halogenated or fluorinated aromatic aldehydes. For example, bromination of the imidazo[1,2-a]pyridine core can be achieved using NBS (N-bromosuccinimide) in DMF under reflux, while fluorophenyl groups are introduced via Suzuki-Miyaura coupling with Pd catalysts . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and temperature (70–90°C). Impurities from incomplete halogenation can be minimized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorophenyl carbons (δ 115–165 ppm). The imidazo[1,2-a]pyridine core shows distinct splitting patterns due to bromine’s electron-withdrawing effects .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 395.92 for C₁₃H₈Br₂FN₂) with <2 ppm error .
  • IR : Identify C-Br stretches (550–650 cm⁻¹) and C-F vibrations (1220–1280 cm⁻¹) .

Q. How can researchers validate the purity of this compound before biological assays?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and elemental analysis (targeting ≤0.3% deviation for C, H, N, Br, F). Purity >95% is critical for reproducible pharmacological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer : Contradictions often arise from divergent assay conditions (e.g., cell lines, incubation times). To address this:

  • Standardize assays : Use common reference compounds (e.g., positive controls like diazepam for GABA receptor studies) .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-analysis : Cross-reference data from structural analogs (e.g., 6-chloro or 8-cyano derivatives) to identify trends in substituent effects .

Q. How do electronic properties (e.g., HOMO/LUMO energies) of this compound influence its reactivity?

  • Methodological Answer : Computational studies (DFT/B3LYP/6-311G(d,p)) reveal that bromine’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), reducing nucleophilic attack susceptibility. Fluorophenyl groups increase planarity, enhancing π-π stacking with biological targets. Solvent effects (e.g., DMF vs. dioxane) further modulate reactivity via dipole interactions .

Q. What synthetic modifications optimize selectivity for specific biological targets (e.g., kinases vs. GPCRs)?

  • Methodological Answer :

  • Substituent engineering : Replace bromine with methoxy groups to enhance hydrogen bonding with kinase ATP pockets .
  • Isosteric replacements : Substitute the fluorophenyl group with pyridinyl rings to improve GPCR affinity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize modifications that maximize steric complementarity with target binding sites .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow chemistry : Continuous bromination in microreactors reduces side products (e.g., dibromination at unintended positions) by improving heat/mass transfer .
  • Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to achieve >90% regioselectivity at 8-bromo position .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent ratios dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.